Cas no 1499882-90-4 (N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine)

N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine 化学的及び物理的性質
名前と識別子
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- N4,2-dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine
- 6-N,2-dimethyl-4-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine
- N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine
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- インチ: 1S/C12H15N5/c1-9-16-11(13-2)6-12(17-9)15-8-10-4-3-5-14-7-10/h3-7H,8H2,1-2H3,(H2,13,15,16,17)
- InChIKey: SWIOGUXPPBRDBI-UHFFFAOYSA-N
- SMILES: N(C1C=C(NC)N=C(C)N=1)CC1C=NC=CC=1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 223
- XLogP3: 1.7
- トポロジー分子極性表面積: 62.7
N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-4974-2.5g |
N4,2-dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |
1499882-90-4 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
TRC | N307361-100mg |
n4,2-dimethyl-n6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |
1499882-90-4 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F1967-4974-0.25g |
N4,2-dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |
1499882-90-4 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
TRC | N307361-500mg |
n4,2-dimethyl-n6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |
1499882-90-4 | 500mg |
$ 365.00 | 2022-06-03 | ||
TRC | N307361-1g |
n4,2-dimethyl-n6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |
1499882-90-4 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F1967-4974-10g |
N4,2-dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |
1499882-90-4 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F1967-4974-1g |
N4,2-dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |
1499882-90-4 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F1967-4974-0.5g |
N4,2-dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |
1499882-90-4 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F1967-4974-5g |
N4,2-dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |
1499882-90-4 | 95%+ | 5g |
$1909.0 | 2023-09-06 |
N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine 関連文献
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1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamineに関する追加情報
Introduction to N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine (CAS No. 1499882-90-4)
N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1499882-90-4, belongs to the pyrimidine class of heterocyclic aromatic compounds. Pyrimidines are known for their structural similarity to nucleic acid bases and their broad range of biological activities, making them invaluable in the synthesis of drugs and therapeutic agents.
The molecular structure of N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine consists of a pyrimidine core substituted with methyl groups at the 4 and 2 positions, and a pyridin-3-ylmethyl group at the 6 position. This specific arrangement of functional groups imparts unique chemical and biological properties to the compound, which are being explored for various applications in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel pyrimidine derivatives with enhanced pharmacological properties. The compound N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine has emerged as a promising candidate due to its potential to interact with biological targets in multiple ways. Its ability to modulate enzyme activity and receptor binding has made it a subject of intense study in the quest for new therapeutic interventions.
One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Researchers have been particularly interested in its ability to inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways. By targeting these kinases, N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine holds promise for developing treatments against cancers and inflammatory diseases. The pyridinylmethyl group at the 6 position is particularly noteworthy, as it can enhance binding affinity to target proteins without compromising selectivity.
The synthesis of N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine is a complex process that requires precise control over reaction conditions and reagent selection. The use of advanced synthetic techniques has enabled researchers to optimize yield and purity, making it more feasible for large-scale production. The development of efficient synthetic routes is crucial for translating laboratory discoveries into viable pharmaceuticals.
Recent studies have also highlighted the compound's potential in drug discovery through computational modeling and high-throughput screening. These approaches have allowed researchers to identify new applications and refine existing ones by predicting how different modifications might affect biological activity. The integration of computational methods with experimental validation has been instrumental in accelerating the discovery process.
The pharmacokinetic properties of N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine are another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its therapeutic efficacy and safety profile. Preclinical studies have provided valuable insights into these processes, paving the way for clinical trials that will further evaluate its potential as a drug candidate.
In conclusion, N4,2-Dimethyl-N6-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine (CAS No. 1499882-90-4) represents a significant advancement in pharmaceutical chemistry. Its unique structure and versatile biological activities make it a valuable tool for researchers seeking to develop new treatments for various diseases. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in the future of medicine.
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